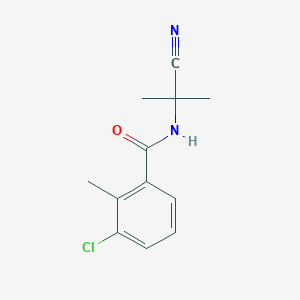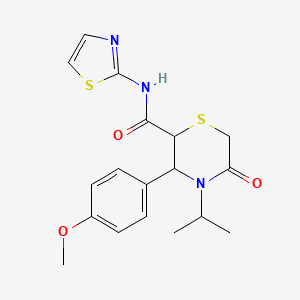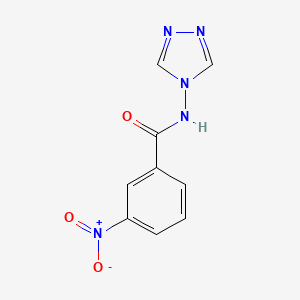![molecular formula C25H26N2O2S B2742710 4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 1004252-95-2](/img/structure/B2742710.png)
4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a wide range of physiological and pharmacological activities . Benzamide is an amide derivative of benzoic acid, featuring an amide functional group attached to a phenyl group .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . Benzamide can be synthesized by the reaction of benzoic acid with ammonia.
Molecular Structure Analysis
The molecular structure of a compound like “4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” would likely be complex due to the presence of multiple functional groups and rings .
Chemical Reactions Analysis
Thiophenes can undergo various oxidation and reduction reactions . They can be oxidized to thiophene 1-oxides and thiophene 1,1-dioxides, which can further participate in Diels–Alder reactions . Reduction of thiophenes can lead to the generation of sulfur-free products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” would be determined by its specific structure. For instance, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- A study on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol shows the versatility of tert-butyl groups in polymer chemistry. These polyamides exhibited good solubility, thermal stability, and were able to form transparent, flexible films, indicating potential applications in materials science S. Hsiao et al., 2000.
Catalytic Applications
- Research into P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation highlights the importance of tert-butyl groups in enhancing catalytic activities and enantioselectivities. These findings could inform the development of catalysts for the synthesis of chiral pharmaceuticals T. Imamoto et al., 2012.
Chemical Synthesis and Modification
- The reactivity of benzothiophen-3-ylacetonitriles with nitrobenzene derivatives in the presence of potassium tert-butoxide demonstrates the utility of tert-butyl groups in facilitating chemical transformations. This research might offer methods for constructing complex molecular structures, potentially useful in drug development or material science Michał Nowacki & K. Wojciechowski, 2017.
Sensing Applications
- A study on a chemosensor for detecting Cu2+ and Al3+ ions in aqueous conditions highlights the potential of compounds with tert-butyl groups in developing sensitive and selective detection systems for metal ions. This research could have implications for environmental monitoring and biomedical diagnostics Jie Yang et al., 2015.
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets, given the presence of a thiophene moiety, which is known to exhibit diverse biological activities .
Mode of Action
Compounds containing a thiophene moiety have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of activities associated with thiophene-containing compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
The presence of a thiophene moiety may influence its pharmacokinetic properties, as thiophene-containing compounds are known to exhibit diverse biological activities .
Result of Action
Given the broad range of activities associated with thiophene-containing compounds, it is likely that the compound has multiple effects at the molecular and cellular level .
Direcciones Futuras
The future directions for research on “4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” could include exploring its potential applications in medicinal chemistry, given the known biological activities of thiophene derivatives . Further studies could also investigate its synthesis, properties, and mechanisms of action in more detail.
Propiedades
IUPAC Name |
4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2S/c1-25(2,3)19-11-8-18(9-12-19)23(28)26-20-13-10-17-6-4-14-27(21(17)16-20)24(29)22-7-5-15-30-22/h5,7-13,15-16H,4,6,14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFAOMQKGORHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2742630.png)


![(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride](/img/structure/B2742634.png)
![3-(4-ethoxyphenyl)-8-methoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2742635.png)
![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B2742637.png)

![2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2742642.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2742644.png)

![1-(3-fluorobenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2742646.png)

![methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2742649.png)
![Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2742650.png)